molecular formula C4H8O B1600968 2-Butanone-4,4,4-d3 CAS No. 53389-26-7

2-Butanone-4,4,4-d3

Cat. No.: B1600968
CAS No.: 53389-26-7
M. Wt: 75.12 g/mol
InChI Key: ZWEHNKRNPOVVGH-FIBGUPNXSA-N
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Description

2-Butanone-4,4,4-d3: methyl-d3 ethyl ketone , is a deuterated form of 2-butanone. It is a stable isotope-labeled compound where three hydrogen atoms are replaced by deuterium atoms. The molecular formula is CD3CH2COCH3 and it has a molecular weight of 75.12 g/mol . This compound is used extensively in scientific research due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Butanone-4,4,4-d3 can be synthesized through various methods. One common method involves the deuteration of 2-butanone using deuterium gas (D2) in the presence of a catalyst. The reaction typically occurs under high pressure and temperature to ensure the complete exchange of hydrogen atoms with deuterium .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of deuterated reagents and solvents to achieve high isotopic purity. The process is carefully controlled to maintain the integrity of the deuterium atoms and to prevent contamination with non-deuterated compounds .

Chemical Reactions Analysis

Types of Reactions

2-Butanone-4,4,4-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Butanone-4,4,4-d3 is widely used in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    2-Butanone-1,1,1,3,3-d5: Another deuterated form of 2-butanone with five deuterium atoms.

    Propionaldehyde-2,2-d2: A deuterated aldehyde with two deuterium atoms.

    2-Pentanone-1,1,1,3,3-d5: A deuterated ketone with five deuterium atoms.

Uniqueness

2-Butanone-4,4,4-d3 is unique due to its specific deuterium labeling at the 4,4,4 positions. This specific labeling allows for detailed studies of reaction mechanisms and kinetic isotope effects, making it a valuable tool in both academic and industrial research .

Properties

IUPAC Name

4,4,4-trideuteriobutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O/c1-3-4(2)5/h3H2,1-2H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWEHNKRNPOVVGH-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30480154
Record name 2-Butanone-4,4,4-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

75.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53389-26-7
Record name 2-Butanone-4,4,4-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Butanone-4,4,4-d3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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